Glycoursodeoxycholic acid

Beschreibung

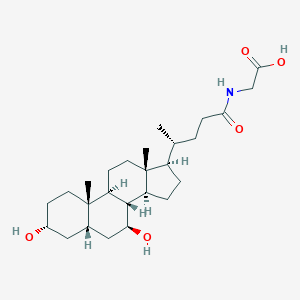

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-XROMFQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862344 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00135 mg/mL | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64480-66-6 | |

| Record name | Glycoursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSODEOXYCHOLYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycoursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Action of Glycoursodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoursodeoxycholic acid (GUDCA) is a glycine-conjugated secondary bile acid that plays a significant role in various physiological and pathophysiological processes. Emerging as a multifaceted signaling molecule, its mechanism of action extends beyond its traditional role in bile acid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of GUDCA. It details its interactions with key cellular targets, including the G-protein coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR), and its profound effects on modulating critical signaling pathways involved in apoptosis, endoplasmic reticulum (ER) stress, and inflammation. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to serve as a comprehensive resource for the scientific community.

Core Molecular Targets and Signaling Pathways

This compound exerts its pleiotropic effects through the modulation of several key molecular targets and intricate signaling networks. The primary mechanisms involve the activation of the Takeda G-protein coupled receptor 5 (TGR5) and the antagonism of the farnesoid X receptor (FXR). Furthermore, GUDCA has been demonstrated to have significant anti-apoptotic and anti-inflammatory properties, largely mediated through the inhibition of endoplasmic reticulum (ER) stress.

Takeda G-protein Coupled Receptor 5 (TGR5) Activation

GUDCA is a ligand for TGR5, a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. While its precursor, ursodeoxycholic acid (UDCA), is considered a weak TGR5 agonist, the activation of this receptor by GUDCA contributes to its metabolic benefits. Upon binding to TGR5, GUDCA initiates a downstream signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), culminating in diverse physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.

Farnesoid X Receptor (FXR) Antagonism

In contrast to its agonistic effect on TGR5, GUDCA functions as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. FXR forms a heterodimer with the retinoid X receptor (RXR) and, upon activation by bile acids, binds to specific DNA response elements to regulate gene expression. GUDCA competitively inhibits the binding of endogenous FXR agonists, thereby preventing the recruitment of co-activators and the dissociation of co-repressors from the FXR/RXR complex. This antagonism of intestinal FXR signaling has been linked to improvements in metabolic parameters.[1]

References

Glycoursodeoxycholic acid function in metabolic disorders

An In-depth Technical Guide: The Function of Glycoursodeoxycholic Acid in Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), is emerging as a significant regulator of metabolic health.[1][2] Endogenously produced from intestinal bacterial metabolism, circulating levels of GUDCA are often found to be diminished in patients with hyperglycemia and other metabolic disorders.[1][3][4][5] Preclinical studies have demonstrated that supplementation with GUDCA confers substantial benefits in diet-induced obesity, insulin (B600854) resistance, hepatic steatosis, and atherosclerosis.[2][3][6] Its mechanisms of action are multifaceted, primarily involving the attenuation of endoplasmic reticulum (ER) stress, modulation of key bile acid signaling pathways via the farnesoid X receptor (FXR), and alteration of the gut microbiota composition.[3][6][7] This document provides a comprehensive technical overview of the function of GUDCA in metabolic disorders, summarizing key quantitative data, detailing experimental protocols, and visualizing its core signaling pathways.

Introduction to GUDCA and Metabolic Disease

Metabolic disorders, including type 2 diabetes (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis.[4] Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate glucose, lipid, and energy metabolism.[1][8][9] They exert their effects by activating nuclear receptors like FXR and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5).[9][10][11]

GUDCA is a secondary bile acid, formed by the conjugation of glycine (B1666218) to UDCA, which itself is a product of gut microbial 7α/β-dehydrogenation of chenodeoxycholic acid.[1][2] As the primary metabolite of orally administered UDCA, GUDCA is more hydrophilic and less toxic than its unconjugated form.[2] Studies have consistently shown that serum and stool concentrations of GUDCA are significantly reduced in patients with hyperglycemia, suggesting its potential role as both a biomarker and a therapeutic agent for metabolic diseases.[1][3][4][5]

GUDCA's Role in Glucose Homeostasis and Insulin Sensitivity

GUDCA administration has been shown to significantly improve glucose metabolism and insulin sensitivity in various preclinical models of metabolic disease.

-

Improved Glucose Tolerance: In high-fat diet (HFD)-induced obese mice, GUDCA treatment significantly restores glucose tolerance as demonstrated by glucose tolerance tests (GTT).[3]

-

Enhanced Insulin Sensitivity: Insulin tolerance tests (ITT) reveal that insulin sensitivity is substantially increased following GUDCA administration.[3] In db/db mice, a genetic model of T2DM, GUDCA supplementation leads to a decrease in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index.[6][12]

-

Reduced Blood Glucose: GUDCA treatment leads to lower fasting blood glucose and insulin levels in HFD-fed mice.[3] Similarly, in db/db mice, GUDCA administration significantly decreases fasting blood glucose at multiple time points over an 8-week period.[6][12]

-

Enhanced Insulin Signaling: At the molecular level, GUDCA reverses the HFD-induced reduction of insulin receptor substrate 1 (Irs1) and phosphorylated protein kinase B (p-Akt) in the liver, key components of the insulin signaling cascade.[3]

GUDCA in Non-alcoholic Fatty Liver Disease (NAFLD)

GUDCA exerts potent hepatoprotective effects, ameliorating the hepatic manifestations of metabolic syndrome.

-

Amelioration of Hepatic Steatosis: In HFD-fed mice, GUDCA treatment improves hepatic steatosis.[2][3] This is further evidenced by significant reductions in the liver content of total triglycerides and total cholesterol.[2]

-

Reduction in Liver Injury Markers: Treatment with GUDCA lowers serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in db/db mice, indicating a reduction in liver damage.[6][12]

-

Inhibition of Hepatic ER Stress: A primary mechanism for its hepatoprotective effects is the alleviation of ER stress in the liver, a key pathogenic factor in NAFLD.[1][3][5]

Core Mechanisms of Action

GUDCA's therapeutic effects are underpinned by its ability to modulate several key cellular and systemic pathways.

Attenuation of Endoplasmic Reticulum (ER) Stress

A hallmark of metabolic disease is the dysregulation of the ER, leading to the unfolded protein response (UPR) and subsequent insulin resistance and apoptosis.[1] GUDCA has been identified as a potent inhibitor of ER stress.[3][4][5] In vivo studies show that GUDCA treatment in HFD-fed mice significantly reduces the expression of ER stress-related genes, particularly those in the IRE1α and PERK pathways, such as CHOP, ATF4, and spliced XBP1.[3] In vitro, GUDCA protects cells from palmitic acid-induced ER stress and apoptosis and helps stabilize intracellular calcium homeostasis by restoring the expression of sarcoplasmic reticulum calcium ATPase 2 (SERCA2).[3][4] This reduction in ER stress is a direct effect of GUDCA and not merely a consequence of improved metabolic parameters.[3]

Caption: GUDCA mitigates metabolic dysfunction by inhibiting key ER stress pathways.

Modulation of Bile Acid Signaling Receptors

GUDCA influences the two primary bile acid receptors, FXR and TGR5, through distinct mechanisms.

-

FXR Antagonism: GUDCA acts as an intestinal FXR antagonist.[2][7] In the ileum, FXR activation by other bile acids normally induces the expression of Fibroblast Growth Factor 19 (FGF19, or FGF15 in mice), which then travels to the liver to suppress bile acid synthesis by inhibiting the enzyme CYP7A1.[7][11] By antagonizing intestinal FXR, GUDCA can modulate this feedback loop.[2][7] This antagonism has been shown to contribute to its beneficial effects on glucose intolerance and insulin resistance in diet-induced obese mice.[2]

-

Indirect TGR5 Activation: While GUDCA itself does not appear to be a direct TGR5 agonist, its administration alters the overall bile acid pool and gut microbiota.[6][7][12] This leads to an increase in other bile acids, such as taurolithocholic acid (TLCA), which are potent TGR5 agonists.[6][12][13] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion.[10] In adipose tissue, TGR5 activation upregulates uncoupling protein 1 (UCP-1), promoting thermogenesis and energy expenditure.[6][12][13]

Caption: GUDCA modulates FXR and TGR5 signaling pathways to improve metabolism.

Interaction with Gut Microbiota

GUDCA treatment significantly alters the composition of the gut microbiota.[2][6][12] In db/db mice, GUDCA administration increases the abundance of beneficial bacteria like Bacteroides vulgatus.[6][12][13] This shift in the microbiome is linked to changes in the bile acid pool, including the aforementioned increase in the TGR5 agonist TLCA.[6][12] This bidirectional interaction between GUDCA, the gut microbiota, and the bile acid profile is crucial for its anti-diabetic effects, creating a positive feedback loop that enhances energy metabolism and improves glucose control.[6][12]

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative data from key preclinical studies investigating the effects of GUDCA on metabolic parameters.

Table 1: Effects of GUDCA on Glucose Metabolism in HFD-Fed Mice [3]

| Parameter | Vehicle + HFD | GUDCA (80 mg/kg/d) + HFD | TUDCA (350 mg/kg/d) + HFD |

|---|---|---|---|

| Body Weight Gain (g) | ~18 g | ~14 g * | ~14 g * |

| Fasting Blood Glucose (mmol/L) | ~10.5 | ~8.0 * | ~8.0 * |

| Fasting Insulin (ng/mL) | ~1.5 | ~0.8 * | ~0.8 * |

| GTT AUC (mmol/L·min) | ~2500 | ~1800 * | ~1800 * |

| ITT kITT (%/min) | ~2.5 | ~4.0 * | ~4.0 * |

Data are approximated from figures. Statistical significance reported as P<0.05 vs. Vehicle + HFD.

Table 2: Effects of GUDCA on Glucose and Lipid Metabolism in db/db Mice [6][12]

| Parameter | db/db + Vehicle | db/db + GUDCA (100 mg/kg/d) |

|---|---|---|

| Fasting Blood Glucose (mmol/L) at Week 8 | ~30.0 | ~22.0## |

| HOMA-IR | ~140 | ~90# |

| Serum Total Cholesterol (TC) (mmol/L) | ~6.0 | ~4.5 * |

| Serum Triglycerides (TG) (mmol/L) | ~2.0 | ~1.2 |

| Liver TC (μmol/g) | ~12.0 | ~8.0 * |

| Liver TG (μmol/g) | ~100.0 | ~60.0 * |

*Statistical significance reported as *P<0.05, *P<0.01 vs. m/m (control) group; #P<0.05, ##P<0.01 vs. db/db + Vehicle group.

Table 3: Effects of GUDCA on Atherosclerosis and Hepatic Steatosis in ApoE-/- Mice [2]

| Parameter | Vehicle + Western Diet | GUDCA (50 mg/kg/d) + Western Diet |

|---|---|---|

| Aortic Plaque Area (% of total area) | ~38% | ~23% (-39% reduction) * |

| Intravascular Lipid Area (% of total area) | ~18% | ~10% * |

| Fasting Blood Glucose (mg/dL) | ~180 | ~150 * |

| Liver Triglycerides (mg/g protein) | ~35 | ~20 * |

| Liver Cholesterol (mg/g protein) | ~25 | ~15 * |

Statistical significance reported as P<0.05 vs. Vehicle + Western Diet.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the common methodologies used in the cited studies on GUDCA.

Animal Models and GUDCA Administration

-

High-Fat Diet (HFD)-Induced Obesity Model:

-

Animals: Male C57BL/6J mice, 5-6 weeks old.[3]

-

Diet: Fed a high-fat diet (e.g., 60% kcal from fat, Research Diets #D12492 or similar) for 8-10 weeks to induce obesity and insulin resistance.[2][3]

-

GUDCA Administration: GUDCA is typically dissolved in a vehicle (e.g., CMC-Na or a solution of DMSO/PEG400/H₂O) and administered via intraperitoneal (IP) injection (e.g., 80 mg/kg/day) or daily oral gavage (e.g., 50 mg/kg/day) for a period of 3 to 18 weeks.[2][3]

-

-

Genetic Model of T2DM (db/db mice):

Metabolic Assays

-

Glucose Tolerance Test (GTT):

-

Insulin Tolerance Test (ITT):

Bile Acid Analysis

-

Sample Collection: Bile acids are profiled in various biological samples, including serum, liver tissue, feces, and intestinal content.[8]

-

Analytical Technique: The gold standard for accurate quantification of individual bile acid species is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8][9][14][15] This technique offers high sensitivity and specificity, allowing for the separation and measurement of different primary, secondary, and conjugated bile acids.[9][14] Gas chromatography-mass spectrometry (GC-MS) is also used, though it often requires derivatization of the bile acids.[9]

Caption: A typical experimental workflow for evaluating GUDCA in preclinical models.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential for treating a range of metabolic disorders in preclinical models. Its ability to concurrently improve glucose homeostasis, resolve hepatic steatosis, and reduce ER stress makes it a compelling candidate for further development. The core mechanisms—inhibition of ER stress and modulation of the gut microbiota-bile acid signaling axis—highlight its multifaceted role in restoring metabolic balance.

Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials in patients with T2DM, NAFLD, and metabolic syndrome to assess efficacy and safety.

-

Receptor Specificity: Further elucidating the precise molecular interactions of GUDCA with FXR and other potential cellular targets.

-

Microbiome Interactions: Identifying the specific bacterial species and enzymatic pathways responsible for the GUDCA-mediated shifts in the gut microbiota and bile acid pool.

-

Combination Therapies: Investigating the potential synergistic effects of GUDCA when combined with existing metabolic disease therapies, such as metformin (B114582).

For drug development professionals, GUDCA represents a novel therapeutic strategy that targets fundamental pathogenic mechanisms linking obesity, insulin resistance, and hepatic dysfunction. Its favorable safety profile, based on its nature as an endogenous metabolite, further enhances its appeal as a next-generation metabolic therapeutic.

References

- 1. portlandpress.com [portlandpress.com]

- 2. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress [ouci.dntb.gov.ua]

- 6. tandfonline.com [tandfonline.com]

- 7. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iroatech.com [iroatech.com]

- 9. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

The Emerging Neuroprotective Role of Glycoursodeoxycholic Acid (GUDCA) in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), is emerging as a promising therapeutic candidate for a range of neurodegenerative diseases. This technical guide synthesizes the current preclinical evidence for the role of GUDCA and its well-studied taurine-conjugated analogue, tauroursodeoxycholic acid (TUDCA), in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It details the multifaceted mechanisms of action, including anti-apoptotic, anti-inflammatory, and antioxidant effects, as well as the modulation of mitochondrial function and protein aggregation. This guide provides a comprehensive overview of key experimental findings, detailed methodologies, and visual representations of the critical signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the field of neurodegeneration.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons, leading to devastating cognitive and motor impairments. A growing body of evidence implicates metabolic dysregulation, mitochondrial dysfunction, neuroinflammation, and protein misfolding as common pathological hallmarks. Bile acids, traditionally known for their roles in digestion, have recently gained attention for their systemic signaling functions and neuroprotective properties.[1][2] GUDCA, a key metabolite of UDCA, has demonstrated significant therapeutic potential in various preclinical models of neurodegeneration.[3][4] This document provides an in-depth examination of the mechanisms and therapeutic effects of GUDCA and the closely related TUDCA in these models.

Mechanisms of GUDCA-Mediated Neuroprotection

The neuroprotective effects of GUDCA and TUDCA are multi-faceted, targeting several key pathological pathways implicated in neurodegeneration.

Inhibition of Apoptosis

A primary mechanism of GUDCA-mediated neuroprotection is the inhibition of neuronal apoptosis. This is achieved through the modulation of the intrinsic mitochondrial pathway of cell death. GUDCA and TUDCA have been shown to stabilize the mitochondrial membrane, preventing the release of pro-apoptotic factors like cytochrome c.[3][5][6] This stabilization inhibits the activation of caspases, the key executioners of apoptosis.[5][6] Specifically, GUDCA has been shown to reduce caspase-9 levels in a cellular model of ALS.[1] Furthermore, TUDCA can modulate the expression of Bcl-2 family proteins, promoting the activity of anti-apoptotic members while inhibiting pro-apoptotic ones like Bax.[6][7][8]

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of neurodegenerative disease progression. GUDCA and TUDCA exert potent anti-inflammatory effects.[9][10] TUDCA has been shown to reduce the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS).[10] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[9][10] GUDCA has also been demonstrated to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β from astrocytes.[3] Furthermore, TUDCA can promote an anti-inflammatory microenvironment by increasing the expression of transforming growth factor-β (TGF-β).[9][11]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems, is a major contributor to neuronal damage. TUDCA has been shown to mitigate oxidative stress by reducing ROS production and enhancing antioxidant defenses.[12][13] It can upregulate the expression of key antioxidant enzymes through the activation of the Nrf2 signaling pathway.[14]

Improvement of Mitochondrial Function

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases. GUDCA and TUDCA play a crucial role in preserving mitochondrial integrity and function.[15][16] TUDCA has been shown to prevent mitochondrial swelling and improve ATP levels in models of Parkinson's disease.[17] In the context of Huntington's disease models, TUDCA can inhibit the mitochondrial permeability transition, a key event leading to cell death.[16]

GUDCA in Specific Neurodegenerative Disease Models

The therapeutic potential of GUDCA and TUDCA has been investigated in a variety of preclinical models.

Alzheimer's Disease (AD)

In AD models, TUDCA has been shown to reduce the deposition of amyloid-beta (Aβ) plaques and prevent tau hyperphosphorylation, two key pathological hallmarks of the disease.[2][18][19] It also improves cognitive function in transgenic mouse models of AD.[20] TUDCA's anti-apoptotic and anti-inflammatory effects are thought to contribute significantly to its neuroprotective actions in AD.[5][8] Furthermore, studies have shown that TUDCA can improve glucose metabolism in a streptozotocin-induced mouse model of AD, highlighting its potential to address the metabolic aspects of the disease.[18][20]

Parkinson's Disease (PD)

In animal models of PD, typically induced by neurotoxins like MPTP, TUDCA has demonstrated robust neuroprotective effects. It protects dopaminergic neurons from degeneration, mitigates motor deficits, and reduces neuroinflammation.[14][17][21] The mechanisms underlying these effects include the inhibition of apoptosis, reduction of oxidative stress, and improvement of mitochondrial function.[12][14][17] TUDCA has also been shown to prevent the aggregation of alpha-synuclein, a key component of Lewy bodies, the pathological hallmark of PD.[21]

Huntington's Disease (HD)

In both chemical and genetic models of HD, TUDCA has been shown to reduce striatal degeneration and improve motor and cognitive function.[16][22][23] It significantly decreases apoptosis in the striatum and reduces the formation of mutant huntingtin protein aggregates.[22][24] The neuroprotective effects of TUDCA in HD models are linked to its ability to stabilize mitochondria and inhibit apoptotic pathways.[16][22]

Amyotrophic Lateral Sclerosis (ALS)

In cellular models of ALS, GUDCA has been shown to inhibit apoptosis in motor neuron-like cells carrying the hSOD1G93A mutation by preventing changes in mitochondrial dynamics and reducing caspase-9 levels.[1] Clinical trials with TUDCA in ALS patients have suggested a potential to slow disease progression and prolong survival, further supporting the therapeutic potential of this class of bile acids.[25][26][27] A case-control study found that serum levels of UDCA, TUDCA, and GUDCA were higher in ALS patients, suggesting a potential compensatory response.[28][29]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of GUDCA and TUDCA in neurodegenerative disease models.

Table 1: Effects of TUDCA on Apoptosis and Neuronal Survival

| Disease Model | Organism/Cell Line | Treatment | Outcome Measure | Result | Reference |

| Hemorrhagic Stroke | Rat | TUDCA (100-200 mg/kg) | Apoptotic cell number | Reduced by >65% | [6] |

| Hemorrhagic Stroke | Rat | TUDCA (100-200 mg/kg) | Caspase-3 activity | Reduced by 45-60% | [6] |

| Huntington's Disease (3-NP model) | Rat | TUDCA | Striatal lesion volume | Reduced by 80% | [16] |

| Huntington's Disease (R6/2 model) | Mouse | TUDCA (500 mg/kg) | Striatal apoptosis | Significantly decreased | [22] |

| Glutamate-induced apoptosis | Rat cortical neurons | TUDCA (100 µM) | Apoptosis percentage | Significantly reduced | [30] |

Table 2: Effects of GUDCA/TUDCA on Neuroinflammation

| Disease Model | Organism/Cell Line | Treatment | Outcome Measure | Result | Reference |

| Acute Neuroinflammation (LPS) | Mouse | TUDCA (500 mg/kg) | Microglial activation | Significantly reduced | [10] |

| Unconjugated Bilirubin-induced inflammation | Rat astrocytes | GUDCA | TNF-α secretion | Reduced by >90% | [3] |

| Unconjugated Bilirubin-induced inflammation | Rat astrocytes | GUDCA | IL-1β secretion | Reduced by >80% | [3] |

Table 3: Effects of TUDCA on Motor and Cognitive Function

| Disease Model | Organism | Treatment | Outcome Measure | Result | Reference |

| Parkinson's Disease (MPTP model) | Mouse | TUDCA | Swimming latency | Significantly reduced | [17] |

| Parkinson's Disease (MPTP model) | Mouse | TUDCA | Gait quality | Significantly improved | [17] |

| Huntington's Disease (R6/2 model) | Mouse | TUDCA (500 mg/kg) | Locomotor and sensorimotor deficits | Significantly improved | [22] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of GUDCA and TUDCA.

Animal Models

-

Parkinson's Disease (MPTP Model): Male C57BL/6 mice are typically used. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered via intraperitoneal (i.p.) injection to induce dopaminergic neurodegeneration. TUDCA is often administered i.p. before or after MPTP injection at doses ranging from 50 to 500 mg/kg.[17][21][31]

-

Huntington's Disease (3-NP Model): Rats are administered 3-nitropropionic acid (3-NP), a mitochondrial toxin, to induce striatal lesions. TUDCA is administered systemically.[16]

-

Huntington's Disease (R6/2 Transgenic Model): R6/2 mice, which express a fragment of the human huntingtin gene with an expanded CAG repeat, are used. TUDCA is administered subcutaneously, often starting at a young age.[22][32]

-

Alzheimer's Disease (Streptozotocin Model): Mice are injected with streptozotocin (B1681764) to induce an AD-like pathology. TUDCA is administered to assess its effects on metabolic and cognitive parameters.[18][20]

-

Acute Neuroinflammation (LPS Model): C57BL/6 mice are given an intracerebroventricular (i.c.v.) injection of lipopolysaccharide (LPS) to induce acute neuroinflammation. TUDCA is typically administered i.p.[10]

Cell Culture Models

-

Primary Neuronal Cultures: Cortical neurons are isolated from rat embryos and cultured. Apoptosis can be induced by agents like glutamate, and the neuroprotective effects of TUDCA are assessed.[30][33]

-

Astrocyte Cultures: Primary astrocytes are obtained from neonatal rat brains. Inflammation is induced with unconjugated bilirubin (B190676) or LPS, and the modulatory effects of GUDCA are measured.[3]

-

Motor Neuron-like Cell Line (NSC-34): NSC-34 cells, often transfected with mutant human SOD1 (e.g., G93A) to model ALS, are used to study the effects of GUDCA on apoptosis and mitochondrial dynamics.[1]

Key Experimental Assays

-

Assessment of Apoptosis:

-

TUNEL Staining: To detect DNA fragmentation in apoptotic cells in tissue sections.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -9) in cell lysates.

-

Western Blotting: To measure the levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cytochrome c release).

-

-

Evaluation of Neuroinflammation:

-

Immunohistochemistry/Immunofluorescence: To visualize and quantify the activation of microglia (Iba-1) and astrocytes (GFAP) in brain tissue.

-

ELISA/Cytokine Arrays: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or brain homogenates.

-

-

Measurement of Oxidative Stress:

-

ROS Assays: Using fluorescent probes to measure the levels of reactive oxygen species in cells.

-

Antioxidant Enzyme Activity Assays: To measure the activity of enzymes like glutathione (B108866) peroxidase (GPx).

-

-

Behavioral Testing:

-

Motor Function: Rotarod test, pole test, and gait analysis are used to assess motor coordination and balance in PD and HD models.

-

Cognitive Function: Morris water maze and other memory tests are used to evaluate learning and memory in AD models.

-

Signaling Pathways and Visualizations

The neuroprotective effects of GUDCA and TUDCA are mediated by complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.

Caption: GUDCA's anti-apoptotic pathway.

Caption: TUDCA's anti-inflammatory pathways.

Caption: General experimental workflow.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective potential of GUDCA and its analogue TUDCA in a range of neurodegenerative disease models. Their ability to target multiple pathological pathways, including apoptosis, neuroinflammation, oxidative stress, and mitochondrial dysfunction, makes them attractive therapeutic candidates. While the majority of preclinical research has focused on TUDCA, the direct investigation of GUDCA is gaining momentum, and its distinct properties warrant further exploration.

Future research should focus on elucidating the specific molecular targets of GUDCA in the central nervous system, including its interaction with bile acid receptors such as TGR5 and FXR.[1][34] Head-to-head comparison studies between GUDCA and TUDCA are needed to determine if one offers superior efficacy or a more favorable pharmacokinetic profile for CNS delivery. Furthermore, long-term efficacy and safety studies in more complex and chronic animal models are essential before translation to human clinical trials. The continued investigation of GUDCA holds significant promise for the development of novel, disease-modifying therapies for devastating neurodegenerative disorders.

References

- 1. Emerging Roles of Bile Acids in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acids and apoptosis modulation: an emerging role in experimental Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel insights into the antioxidant role of tauroursodeoxycholic acid in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. UDCA exerts beneficial effect on mitochondrial dysfunction in LRRK2G2019S carriers and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A bile acid protects against motor and cognitive deficits and reduces striatal degeneration in the 3-nitropropionic acid model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tauroursodeoxycholic Acid Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease [frontiersin.org]

- 20. Experimental treatment prevents Alzheimer’s-associated weight gain in mice | EurekAlert! [eurekalert.org]

- 21. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. sciencedaily.com [sciencedaily.com]

- 25. Frontiers | Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Tauroursodeoxycholic acid in patients with amyotrophic lateral sclerosis: The TUDCA-ALS trial protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Alteration of Serum Bile Acids in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Alteration of serum bile acids in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. intranet.ib.unicamp.br [intranet.ib.unicamp.br]

- 32. Bile Acids in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The bile acid tauroursodeoxycholic acid modulates phosphorylation and translocation of bad via phosphatidylinositol 3-kinase in glutamate-induced apoptosis of rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

Glycoursodeoxycholic Acid (GUDCA): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Glycoursodeoxycholic Acid as a Human Blood Serum Metabolite

Abstract

This compound (GUDCA), a glycine-conjugated secondary bile acid, has emerged as a significant human blood serum metabolite with diverse physiological roles and therapeutic potential. Historically viewed as an end-product of cholesterol metabolism, recent evidence highlights its active involvement in crucial signaling pathways, modulating metabolic homeostasis, neuroprotection, and inflammatory responses. This technical guide provides a comprehensive overview of GUDCA, consolidating current knowledge on its biochemical properties, serum concentrations in health and disease, and its mechanisms of action. Detailed experimental protocols for its quantification and functional analysis are provided, alongside visualizations of key signaling pathways to support further research and drug development endeavors in cardiometabolic diseases, neurodegenerative disorders, and beyond.

Introduction

This compound (GUDCA) is a secondary bile acid formed in the liver through the conjugation of ursodeoxycholic acid (UDCA) with the amino acid glycine (B1666218).[1] UDCA itself is primarily formed by the 7β-epimerization of chenodeoxycholic acid by intestinal bacteria.[2] As a conjugated bile acid, GUDCA is more hydrophilic than its unconjugated counterpart, influencing its biological activity and disposition.[3] While traditionally known for its role in facilitating the absorption of dietary fats and fat-soluble vitamins, GUDCA is now recognized as a signaling molecule with pleiotropic effects.[4]

Emerging research has implicated altered GUDCA levels in a range of pathological conditions. Notably, reduced serum concentrations of GUDCA have been associated with hyperglycemia and type 2 diabetes (T2D), while its administration has shown promise in ameliorating insulin (B600854) resistance and hepatic steatosis.[5][6] Conversely, elevated levels have been observed in certain neurodegenerative diseases, where it may play a neuroprotective role.[7][8] This guide aims to provide a detailed technical resource for scientists and researchers investigating the multifaceted roles of GUDCA.

Biochemical and Physicochemical Properties

GUDCA is characterized by its steroidal structure, a glycine conjugate at the C-24 position, and hydroxyl groups at the 3α and 7β positions. These structural features contribute to its unique physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₃NO₅ | [1] |

| Molecular Weight | 449.6 g/mol | [1] |

| Synonyms | GUDCA, Ursodeoxycholylglycine, Glycylursodeoxycholic acid | [1] |

| Physical Description | Solid | [1] |

| Solubility (in water) | 0.00135 mg/mL | [1] |

| logP | 2.02 | [1] |

Quantitative Data: GUDCA in Human Blood Serum

The concentration of GUDCA in human serum is subject to variation based on physiological and pathological states. The following tables summarize reported quantitative data.

Table 3.1: Serum GUDCA Concentrations in Healthy Individuals

| Population | Sample Size | Mean/Median Concentration (nM) | Range (nM) | Analytical Method | Reference |

| Healthy Adults | 130 | 795.4 (Total BAs) | 171.9–1965.8 (Total BAs) | LC-MS/MS | [9] |

| Healthy Controls | 20 | 74.39 ± 16.56 (Mean ± SEM) | Not Reported | LC-MS | [8] |

| Healthy Subjects | 50 | Not specified individually | Not Reported | Metabonomics | [6] |

Table 3.2: Serum GUDCA Concentrations in Disease States

| Disease State | Patient Population | Key Findings on GUDCA Levels | Analytical Method | Reference |

| Type 2 Diabetes (T2D) | 30 T2D patients vs. 50 healthy controls | Significantly decreased in the T2DM group. | Metabonomics | [6] |

| Type 2 Diabetes (T2D) | T2D patients vs. non-diabetic subjects | No significant difference in one study, but higher in non-statin treated T2D patients compared to controls. | LC-MS/MS | [10] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | NAFL and AFL patients vs. healthy controls | Significantly elevated in the Alcoholic Fatty Liver (AFL) group. | LC-MS/MS | [4][11] |

| Huntington's Disease (HD) | 33 HD patients vs. 20 healthy controls | Significantly elevated in HD patients (313.45 ± 68.64 nM vs. 74.39 ± 16.56 nM). | LC-MS | [8] |

| Alzheimer's Disease (AD) / aMCI | Cognitively intact individuals who later developed AD/aMCI | Part of a biomarker panel that could predict onset with high accuracy. | Not Specified | [12][13] |

Key Signaling Pathways and Mechanisms of Action

GUDCA exerts its biological effects through modulation of several key signaling pathways.

Inhibition of Endoplasmic Reticulum (ER) Stress

A growing body of evidence suggests that GUDCA can alleviate ER stress, a condition implicated in metabolic diseases.[5][14] In response to ER stress, GUDCA has been shown to reduce the expression of key stress markers.[11] This is thought to contribute to its protective effects against insulin resistance and hepatic steatosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Profile of Serum Bile Acids in Elderly Type 2 Diabetic Patients with Various Obesity Types: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Clinical Significance of Serum Bile Acid Profiles in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Diagnostic Potential of Alternations of Bile Acid Profiles in the Plasma of Patients with Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasma Bile Acid Profile in Patients with and without Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Bile Acids in Neurodegenerative Disorders [frontiersin.org]

- 13. Bile Acids in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

The Endogenous Journey of Glycoursodeoxycholic Acid: A Technical Guide to Synthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid, conjugated in the liver from ursodeoxycholic acid (UDCA) and the amino acid glycine (B1666218). While UDCA itself is recognized for its therapeutic properties in cholestatic liver diseases, its glycine conjugate, GUDCA, is emerging as a significant bioactive molecule in its own right.[1][2] GUDCA has been implicated in various physiological processes, including the regulation of glucose and lipid metabolism, and has shown potential in mitigating metabolic disorders.[3][4][5] This technical guide provides a comprehensive overview of the endogenous synthesis and metabolism of GUDCA, detailing the enzymatic pathways, quantitative data, experimental protocols, and associated signaling cascades.

Endogenous Synthesis of this compound

The journey of GUDCA begins with the synthesis of its precursor, ursodeoxycholic acid (UDCA). In humans, UDCA is a secondary bile acid, primarily formed by the metabolic action of the gut microbiota on primary bile acids.[5][6] The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[5][6][7]

The synthesis of UDCA from CDCA involves a key epimerization reaction at the C-7 position of the steroid nucleus. This conversion is catalyzed by a two-step enzymatic process mediated by bacterial hydroxysteroid dehydrogenases (HSDHs) in the gut.[8]

-

Oxidation: 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the 7α-hydroxyl group of CDCA to form 7-oxo-lithocholic acid (7-oxo-LCA).

-

Reduction: 7β-hydroxysteroid dehydrogenase (7β-HSDH) then reduces the 7-oxo group of 7-oxo-LCA to a 7β-hydroxyl group, yielding UDCA.

Once formed, UDCA is absorbed from the intestine and transported to the liver via the portal circulation. In the hepatocytes, UDCA undergoes conjugation with glycine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).[9][10] The process involves two main steps:

-

Activation: UDCA is first activated to its coenzyme A (CoA) thioester, ursodeoxycholyl-CoA.

-

Conjugation: The ursodeoxycholyl moiety is then transferred from CoA to the amino group of glycine, forming GUDCA.

This conjugation step significantly increases the water solubility of the bile acid, facilitating its secretion into bile.

Biosynthesis Pathway of this compound

Metabolism and Enterohepatic Circulation

Following its synthesis in the liver, GUDCA is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the small intestine where it participates in the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of GUDCA, along with other bile acids, is efficiently reabsorbed in the terminal ileum and returns to the liver via the portal vein. This process, known as the enterohepatic circulation, allows for the recycling of bile acids.[6][11][12]

A smaller fraction of GUDCA escapes reabsorption in the small intestine and enters the colon. Here, it is subject to further metabolism by the gut microbiota. The primary metabolic transformation is deconjugation, catalyzed by bacterial bile salt hydrolases (BSHs), which cleave the amide bond between UDCA and glycine, releasing unconjugated UDCA and glycine.[13][14] The regenerated UDCA can be reabsorbed and return to the liver or be further metabolized by the gut bacteria.

Enterohepatic Circulation of GUDCA

Quantitative Data

The physiological concentrations of GUDCA can vary depending on the biological matrix and the physiological or pathological state. The following tables summarize some of the reported quantitative data for GUDCA.

Table 1: Concentration of GUDCA in Human Biological Fluids

| Biological Fluid | Condition | Concentration Range | Reference(s) |

| Serum | Healthy | 0.8 - 10.9 µM | [15] |

| Serum | Type 2 Diabetes | Significantly decreased | [3][4] |

| Serum | Alcoholic Liver Disease | 31.9 µM | [16] |

| Bile | Healthy | Varies, increases with UDCA administration | [17] |

Table 2: Kinetic Parameters of Human Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

| Substrate | Apparent Km (mM) | Vmax (µmol/min/mg protein) | Reference(s) |

| Glycine | 5.8 | 0.77 | [9] |

| Taurine | 1.1 | 0.33 | [9] |

Signaling Pathways Involving GUDCA

GUDCA is not merely an end product of UDCA metabolism; it actively participates in cellular signaling, primarily through its interaction with bile acid-activated receptors such as the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3][12]

-

FXR Antagonism: In the intestine, GUDCA can act as an antagonist of FXR.[12] Inhibition of intestinal FXR signaling by GUDCA leads to a decrease in the production of fibroblast growth factor 15 (FGF15 in rodents, FGF19 in humans). Reduced FGF15/19 signaling to the liver results in an upregulation of bile acid synthesis and an increase in the expression of bile acid transporters, thereby accelerating the enterohepatic circulation of bile acids.[12]

-

TGR5 Activation: GUDCA and its metabolites can activate TGR5.[3] In adipose tissue, TGR5 activation leads to an upregulation of uncoupling protein 1 (UCP-1), which promotes thermogenesis in white adipose tissue.[3] This pathway is implicated in the beneficial effects of GUDCA on glucose and lipid metabolism.[3]

GUDCA Signaling Pathways

Experimental Protocols

Quantification of GUDCA by LC-MS/MS

This protocol provides a general framework for the quantification of GUDCA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21][22]

1. Sample Preparation (Protein Precipitation)

-

Materials:

-

Plasma, serum, or tissue homogenate

-

Internal standard (IS) solution (e.g., GUDCA-d4 in methanol)

-

Ice-cold acetonitrile (B52724) (ACN)

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

-

-

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.[18]

-

Add a known amount of the internal standard solution. The concentration should be optimized based on the expected endogenous levels of GUDCA.[18]

-

Add 400 µL of ice-cold ACN to precipitate proteins.[18]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[18]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)[18]

-

Mobile Phase A: 0.1% Formic acid in water[18]

-

Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)[18]

-

Flow Rate: 0.65 mL/min[18]

-

Column Temperature: 50 °C[18]

-

Injection Volume: 10 µL[18]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the bile acids. The exact gradient profile should be optimized for the specific column and system.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for GUDCA and its internal standard.

-

GUDCA: The exact m/z transitions will depend on the specific instrument and should be optimized.

-

GUDCA-d4 (IS): The m/z transitions will be shifted by the mass of the deuterium (B1214612) labels.

-

-

Other Parameters: Ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

-

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

-

Determine the concentration of GUDCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Assay for 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Activity

This spectrophotometric assay measures the activity of 7α-HSDH by monitoring the production of NADH or NADPH.[8][23][24][25][26]

1. Reagents and Materials

-

Tris-HCl buffer (e.g., 50 mM, pH 8.5)

-

Substrate solution (e.g., 2 mM taurochenodeoxycholic acid - TCDCA)

-

Cofactor solution (e.g., 0.2 mM NADP⁺)

-

Enzyme preparation (e.g., purified 7α-HSDH or cell lysate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

2. Assay Procedure

-

Prepare the reaction mixture in a cuvette by adding the Tris-HCl buffer, substrate solution, and cofactor solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for a few minutes.

-

Initiate the reaction by adding the enzyme preparation to the cuvette and mix quickly.

-

Immediately start monitoring the increase in absorbance at 340 nm over time. This increase corresponds to the reduction of NADP⁺ to NADPH.

-

Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

3. Calculation of Enzyme Activity

-

Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔA340/min) / (ε * l) * V_total / V_enzyme

-

Where:

-

ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)

-

l is the path length of the cuvette (usually 1 cm)

-

V_total is the total volume of the reaction mixture

-

V_enzyme is the volume of the enzyme preparation added

-

-

-

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

This compound is a key player in the complex network of bile acid synthesis and metabolism. Its formation from the microbial metabolite UDCA and subsequent enterohepatic circulation highlight the intricate interplay between the host and its gut microbiota. The emerging roles of GUDCA in metabolic signaling pathways underscore its potential as a therapeutic target and a biomarker for metabolic diseases. The methods and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the multifaceted biology of this important endogenous molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 7. Gut Microbiome-Linked Metabolites in the Pathobiology of Major Depression With or Without Anxiety—A Role for Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Purification and characterization of bile acid-CoA:amino acid N-acyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. asset.library.wisc.edu [asset.library.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nssresearchjournal.com [nssresearchjournal.com]

- 21. cris.vtt.fi [cris.vtt.fi]

- 22. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Lyophilized 7 alpha-hydroxysteroid dehydrogenase: a stable enzyme preparation for routine bile acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. uniprot.org [uniprot.org]

- 26. 7alpha-hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

Glycoursodeoxycholic Acid: A Technical Guide to its Discovery, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid, conjugated with glycine (B1666218), that is endogenously produced by the gut microbiota from its precursor, ursodeoxycholic acid (UDCA). Initially identified in the mid-20th century, research into GUDCA has revealed its significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of GUDCA. It details the experimental protocols used to elucidate its mechanisms of action, presents key quantitative data from preclinical studies, and illustrates its modulation of critical signaling pathways, including the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) pathways, as well as its role in mitigating endoplasmic reticulum (ER) stress. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, neurobiology, and cardiovascular medicine who are interested in the therapeutic potential of this intriguing bile acid.

Discovery and History of GUDCA Research

This compound (GUDCA) is a glycine conjugate of ursodeoxycholic acid (UDCA), a secondary bile acid. The history of GUDCA is intrinsically linked to the discovery and characterization of its precursor, UDCA.

-

Early Discovery of the Precursor: The journey began with the isolation of a novel bile acid from polar bear bile in the early 20th century, which was later named ursodeoxycholic acid.

-

Identification of the Conjugated Form: GUDCA itself was identified as a conjugated form of UDCA. A notable early reference to its synthesis dates back to 1954, indicating its chemical characterization by this time.[1]

-

Natural Occurrence: It was later established that GUDCA is a naturally occurring secondary bile acid in mammals, including humans.[1][2] It is formed in the liver and by the gut microbiota, where UDCA undergoes conjugation with the amino acid glycine.[1][2]

-

Emerging Therapeutic Interest: For many years, GUDCA was primarily considered a metabolic byproduct of UDCA. However, in recent decades, research has unveiled its distinct biological activities and therapeutic potential, particularly in the realms of metabolic disorders, neuroprotection, and cardiovascular disease.[3][4][5][6][7] Current research highlights its role as a signaling molecule, modulating key cellular pathways and interacting with gut microbiota to influence host physiology.

Synthesis and Formulation for Research

For research purposes, GUDCA is available from commercial suppliers. While detailed industrial synthesis protocols are proprietary, the fundamental approach involves the conjugation of ursodeoxycholic acid with glycine.[8] Enzymatic and chemical methods have been developed for the synthesis of UDCA and its conjugates.[9][10]

For in vivo studies, GUDCA is often formulated for oral gavage or intraperitoneal injection. A common vehicle for oral administration is a solution of carboxymethylcellulose sodium (CMC-Na).[3][11] For in vitro experiments, GUDCA is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in cell culture medium to the desired final concentration.[11][12]

Key Signaling Pathways Modulated by GUDCA

GUDCA exerts its biological effects through the modulation of several key signaling pathways.

Farnesoid X Receptor (FXR) Antagonism

GUDCA has been identified as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[13][14] By inhibiting FXR signaling in the intestine, GUDCA can influence metabolic homeostasis.[3][13]

Caption: GUDCA acts as an antagonist to inhibit FXR activation and its downstream signaling.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

GUDCA is also known to interact with TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and muscle.[3][6][15][16] Activation of TGR5 by bile acids can lead to increased energy expenditure and improved glucose homeostasis.[17]

Caption: GUDCA activates the TGR5 receptor, leading to downstream signaling events.

Endoplasmic Reticulum (ER) Stress Modulation

GUDCA has been shown to ameliorate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER.[4][7][18] Chronic ER stress is implicated in a variety of diseases, including metabolic disorders. GUDCA can inhibit key markers of the unfolded protein response (UPR), a signaling network activated by ER stress.[4]

Caption: GUDCA mitigates ER stress by inhibiting the Unfolded Protein Response (UPR).

Quantitative Data from Preclinical Studies

The therapeutic potential of GUDCA has been investigated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: Effects of GUDCA on Metabolic Parameters in Animal Models

| Parameter | Animal Model | Treatment Details | Key Findings | Reference |

| Blood Glucose | db/db mice | 100 mg/kg/day GUDCA via oral gavage for 8 weeks | Significant decrease in fasting blood glucose at weeks 2 and 8. Improved glucose tolerance and insulin (B600854) sensitivity. | [3][6] |

| Serum Lipids | db/db mice | 100 mg/kg/day GUDCA via oral gavage for 8 weeks | Significant reduction in serum total cholesterol (TC) and triglycerides (TG). | [3][6] |

| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | 80 mg/kg/day GUDCA via intraperitoneal injection for 3 weeks | Amelioration of HFD-induced hepatic steatosis. | [4][7] |

| Insulin Resistance | High-Fat Diet (HFD)-fed mice | 80 mg/kg/day GUDCA via intraperitoneal injection for 3 weeks | Improvement in insulin sensitivity. | [4][7] |

Table 2: Effects of GUDCA on Atherosclerosis in ApoE-/- Mice

| Parameter | Treatment Details | Key Findings | Reference |

| Atherosclerotic Plaque Area | Gavage with GUDCA for 18 weeks in Western diet-fed ApoE-/- mice | Reduced plaque area in the aorta. | [5] |

| Macrophage Foam Cell Formation | In vitro treatment of THP-1 macrophages with GUDCA | Inhibition of oxidized LDL-induced foam cell formation. | [5][19] |

| Cholesterol Homeostasis | Gavage with GUDCA for 18 weeks in Western diet-fed ApoE-/- mice | Improved cholesterol homeostasis. | [5] |

Table 3: Effects of GUDCA on ER Stress and Apoptosis Markers

| Marker | Model | Treatment | Key Findings | Reference |

| p-IRE1, p-PERK, p-eIF2α, CHOP | HepG2 cells treated with palmitic acid | Co-treatment with GUDCA | Attenuated the increase in these ER stress markers. | [4] |

| Bax, Cleaved Caspase-3 | HepG2 cells treated with palmitic acid | Co-treatment with GUDCA | Reduced the expression of these pro-apoptotic proteins. | [4] |

| Bcl2 | HepG2 cells treated with palmitic acid | Co-treatment with GUDCA | Increased the expression of this anti-apoptotic protein. | [4] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in GUDCA research.

In Vitro Foam Cell Formation Assay

This assay is crucial for studying the effect of GUDCA on a key event in the development of atherosclerosis.

Caption: A generalized workflow for the in vitro foam cell formation assay.

Detailed Steps:

-

Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Pre-treatment: Macrophages are pre-treated with varying concentrations of GUDCA (e.g., 50 or 100 µM) for a specified period.[19]

-

Induction of Foam Cell Formation: Cells are then incubated with oxidized low-density lipoprotein (oxLDL) or fluorescently labeled DiI-oxLDL for 24 hours to induce lipid accumulation.

-

Staining and Visualization:

-

Quantification: The extent of foam cell formation is quantified by measuring the area of Oil Red O staining or the fluorescence intensity of DiI-oxLDL per cell.[19]

Western Blot Analysis of ER Stress Markers

Western blotting is a standard technique to quantify the protein levels of key ER stress markers.

Caption: A typical workflow for Western blot analysis of ER stress markers.

Key Reagents and Steps:

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Antibodies specific to the ER stress markers of interest (e.g., phospho-IRE1, phospho-PERK, CHOP, GRP78).[4][22][23]

-

Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used to normalize for protein loading.[22]

-

Detection: An enhanced chemiluminescence (ECL) substrate is used for detection.[22]

-

Quantification: Band intensities are quantified using densitometry software like ImageJ.[22]

In Vivo Animal Studies

Animal models are essential for evaluating the systemic effects of GUDCA.

Caption: A general workflow for in vivo studies investigating the effects of GUDCA.

Example Protocol for Metabolic Studies in db/db Mice:

-

Animal Model: Male db/db mice, a model of type 2 diabetes, are used.

-

Treatment: Mice are administered GUDCA (e.g., 100 mg/kg/day) via oral gavage for a period of 8 weeks.[3]

-

Monitoring: Body weight, food and water intake, and blood glucose levels are monitored regularly.[3]

-

Metabolic Tests: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.[3][4]

-

Endpoint Analysis: At the end of the study, blood and tissues (e.g., liver, adipose tissue) are collected for biochemical analysis (e.g., serum lipids, liver enzymes) and histological examination.[3]

Conclusion and Future Directions

This compound has emerged from the shadow of its well-known precursor, UDCA, as a bioactive molecule with significant therapeutic promise. Its ability to modulate key signaling pathways such as FXR and TGR5, and to alleviate cellular stress, positions it as a compelling candidate for the development of novel therapies for a range of conditions, including metabolic diseases, atherosclerosis, and neurodegenerative disorders.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.

-

Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying GUDCA's effects, including its interactions with other cellular targets and its influence on the gut microbiome composition and function.

-

Pharmacokinetics and Drug Delivery: Optimization of drug delivery systems to enhance the bioavailability and targeted delivery of GUDCA.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of GUDCA analogs to identify compounds with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of GUDCA research and to contribute to the advancement of this exciting field.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000708) [hmdb.ca]

- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

Glycoursodeoxycholic Acid: A Potent Modulator of Endoplasmic Reticulum Stress in Metabolic and Cellular Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The endoplasmic reticulum (ER) is a critical cellular organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). While initially adaptive, prolonged or severe ER stress can trigger apoptosis, inflammation, and cellular dysfunction, contributing to the pathogenesis of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated secondary bile acid, has emerged as a significant cytoprotective agent with a remarkable ability to alleviate ER stress. This technical guide provides a comprehensive overview of the role of GUDCA in modulating ER stress, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

The Central Role of GUDCA in Mitigating ER Stress

GUDCA exerts its protective effects by targeting the core pathways of the UPR and stabilizing cellular homeostasis. Both in vivo studies using animal models of metabolic disease and in vitro experiments with various cell types have demonstrated that GUDCA can effectively counteract ER stress induced by a range of stimuli, including high-fat diets, lipotoxicity (e.g., palmitic acid), and chemical inducers like tunicamycin.[1][2][3][4][5]

The primary mechanism of GUDCA's action involves the attenuation of all three major branches of the UPR: the PERK, IRE1α, and ATF6 pathways. By dampening the activation of these signaling cascades, GUDCA prevents the downstream consequences of chronic ER stress, such as apoptosis and inflammation.

Signaling Pathways Modulated by GUDCA

GUDCA's influence on ER stress is mediated through a complex interplay of signaling pathways. The following diagram illustrates the key molecular events in the UPR and the points of intervention by GUDCA.